4-Acetylphenyl 4-(heptyloxy)benzoate
Description
4-Acetylphenyl 4-(heptyloxy)benzoate is an ester derivative featuring a benzoate core substituted with a heptyloxy chain and an acetylphenyl group. These derivatives are often explored for applications in liquid crystal displays (LCDs) and polymer networks due to their tunable phase transitions and optical properties .
Properties
CAS No. |
55097-85-3 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(4-acetylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C22H26O4/c1-3-4-5-6-7-16-25-20-12-10-19(11-13-20)22(24)26-21-14-8-18(9-15-21)17(2)23/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
RQXCDZBYCAVLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-acetylphenol with 4-(heptyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of 4-Acetylphenyl 4-(heptyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(heptyloxy)benzoic acid.
Reduction: Formation of 4-(heptyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-Acetylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to modulation of biochemical pathways. The acetyl group can participate in acetylation reactions, affecting protein function and gene expression .
Comparison with Similar Compounds
Structural Variations and Alkoxy Chain Length Effects
Compounds with varying alkoxy chain lengths (e.g., hexyloxy, heptyloxy, butoxy) demonstrate distinct physicochemical behaviors:
- 4-(Hexyloxy)phenyl 4-pentylbenzoate (CAS 50802-52-3): A shorter pentyl chain reduces molecular weight (MW: 340.45 g/mol) compared to heptyloxy derivatives, likely lowering melting points and enhancing flexibility .
- 4-[4′-(1-Methyl heptyloxy)] biphenyl 4-(10-undecenyloxy) benzoate (11EB1M7) : Longer alkyl chains (e.g., undecenyloxy) increase smectic phase stability, as observed in NMR studies of chiral liquid crystals .
- 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate : The presence of a hydroxyhexyloxy group introduces hydrogen bonding, affecting supramolecular arrangement and thermal stability .
Table 1: Alkoxy Chain Length Impact on Properties
Substituent Effects: Acetyl vs. Methoxy/Hydroxyl
The acetyl group in 4-acetylphenyl derivatives introduces electron-withdrawing effects, contrasting with electron-donating groups like methoxy or hydroxyl:
- 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate : Methoxy groups enhance solubility in polar solvents, while hydroxyhexyloxy enables crosslinking in polymers .
- Ethyl 4-(dimethylamino)benzoate: Electron-donating dimethylamino groups improve reactivity in resin cements, achieving higher conversion degrees than methacrylate analogs .
- 4-Acetylphenyl derivatives : Expected to exhibit reduced basicity and altered UV absorption due to the acetyl group’s electron-withdrawing nature, similar to ethyl 4-(1H-tetrazol-1-yl)benzoate (sensitive to irritation and storage at 2–8°C) .
Table 2: Substituent Influence on Reactivity and Stability
Liquid Crystalline and Spectroscopic Behavior
Liquid crystalline properties are highly dependent on molecular symmetry and substituent positioning:
- LSH-6 and LSH-7 : Both exhibit white crystalline morphology with 67.2% yield, but LSH-7 (heptyloxy) shows a 6 cm⁻¹ red shift in C=C IR vibrations compared to LSH-6 (hexyloxy), indicating increased chain flexibility .
- 4,4′-Diheptyloxybenzoate (CAS 1819-00-7): Symmetric heptyloxy chains (MW: 546.71 g/mol) promote smectic layering, as seen in dual-substituted analogs .
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